Cas no 86-96-4 (Benzoyleneurea)

Benzoyleneurea is a heterocyclic organic compound characterized by its fused benzoyl and urea moieties. This structure imparts notable thermal stability and chemical resistance, making it suitable for high-performance applications in polymer additives and specialty coatings. Its rigid molecular framework contributes to enhanced mechanical properties when incorporated into composite materials. Benzoyleneurea also exhibits potential as a precursor in pharmaceutical synthesis due to its ability to form stable hydrogen bonds. The compound's low solubility in common solvents necessitates specialized formulation techniques, but this property can be advantageous in controlled-release applications. Its UV stability further expands its utility in materials exposed to harsh environmental conditions.
Benzoyleneurea structure
Benzoyleneurea structure
商品名:Benzoyleneurea
CAS番号:86-96-4
MF:C8H6N2O2
メガワット:162.145441532135
MDL:MFCD00006699
CID:34399
PubChem ID:64048

Benzoyleneurea 化学的及び物理的性質

名前と識別子

    • Quinazoline-2,4(1H,3H)-dione
    • Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
    • 2,4-dihydroxy quinazoline
    • (1h,3h)quinazolinedione-2,4
    • 2,4-dioxotetrahydroquinazoline
    • 2,4-quinazolinedione
    • 2-keto-4-quinazolinone
    • benzouracil
    • 1H-QUINAZOLINE-2,4-DIONE
    • 2,4-DIKETOTETRAHYDROQUINAZOLINE
    • 2,4(1H,3H)-QUINAZOLINEDIONE
    • Quinazoline-2,4-dione
    • (1H,3H)-quinazoline-2,4-dione
    • quinazolinedione
    • Benzoyleneurea
    • 1H,3H-quinazoline-2,4-dione
    • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
    • 4-Dihydroxy quinazoline
    • ghko
    • quinazolin-2,4(1H,3H)-dione
    • Quinazolin-2,4-dione
    • Quinazoline-2,4-diol
    • 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
    • (1H,3H)Quinazoline dione-2,4
    • BBL025915
    • SMR000439476
    • AM20041255
    • (1H,3H)Quinazoline dione-2,4 [French]
    • Q27252014
    • 4-hydroxyquinazolone
    • DTXSID30235343
    • hydroxyquinazolinone
    • AC-3003
    • HMS1759I11
    • HY-N7089
    • SDCCGMLS-0065795.P001
    • PDSP1_000044
    • 2,3H)-Quinazolinedione
    • Maybridge1_000647
    • LS-140105
    • 1,2,3,4-Tetrahydroquinazoline-2,4-dione
    • BP-12382
    • STK336418
    • AI3-28016
    • benzoylene urea
    • s5166
    • (1H )-Quinazolin-2,4-dione
    • NSC2108
    • 2,4(1H,3H)-Quinazalinendione
    • 86-96-4
    • BENZOYLENUREA
    • CCG-266295
    • InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
    • HMS2803E07
    • F1962-0235
    • MLS000762991
    • 18K00A531C
    • WLN: T66 BMVMVJ
    • 2,4-QUINAZOLINEDIOL
    • (1H,4
    • PDSP2_000044
    • 2,4(1H, 3H)-Quinazolinedione
    • Z57177786
    • EINECS 201-712-6
    • AB00174126-06
    • NSC 2108
    • (1H,3H)-quinazolin-2,4-dion
    • AKOS003615369
    • FT-0622755
    • UNII-18K00A531C
    • NCGC00246521-01
    • Y-THYMINE
    • D06XVV
    • 1094158-39-0
    • 2.4(1H,3H)-Quinazolinedione
    • Fenazaquin metabolite NN5
    • 1,3,4-Tetrahydroquinazoline-2,4-dione
    • BB 0305523
    • AH-740/03933012
    • CHEMBL421646
    • NSC-2108
    • Oprea1_764687
    • 1H-Quinazoline-2,4-dione (Benzoylenurea)
    • VU0350055-3
    • BDBM50106196
    • 2,4-Dihydroxyquinazoline
    • SY003536
    • HMS543F09
    • CS-0008444
    • hydroxyquinazolone
    • SCHEMBL37945
    • FS-2867
    • 2,4(1H,-3H)-quinazolinedione
    • quinazolin-2,4-diol
    • F3173-0012
    • EN300-17895
    • Urea, benzoylene-
    • STK574725
    • B3381
    • Benzoyleneurea, 97%
    • MFCD00006699
    • AKOS000120498
    • 2-Hydroxy-3,4-dihydroquinazolin-4-one
    • yT
    • L3N
    • CHEBI:198582
    • NS00010197
    • 1~{H}-quinazoline-2,4-dione
    • 4-hydroxy-3H-quinazolin-2-one
    • quinazoline, 2,4-hydroxy-
    • DB-001067
    • DB-335468
    • MDL: MFCD00006699
    • インチ: 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
    • InChIKey: SDQJTWBNWQABLE-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2C(=CC=CC=2)C(=O)N1
    • BRN: 383776

計算された属性

  • せいみつぶんしりょう: 162.04300
  • どういたいしつりょう: 162.042927
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 58.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 12

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3264 (rough estimate)
  • ゆうかいてん: 354°C(lit.)
  • ふってん: 288.82°C (rough estimate)
  • フラッシュポイント: 491.9 °C at 760 mmHg
  • 屈折率: 1.5770 (estimate)
  • ようかいど: ammonium hydroxide: soluble10mg/mL
  • PSA: 65.72000
  • LogP: 0.21640
  • ようかいせい: アルコールに溶け、水に溶けない
  • 最大波長(λmax): 217(EtOH)(lit.)

Benzoyleneurea セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H303
  • 警告文: P312
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • セキュリティの説明: S24/25-S22
  • RTECS番号:VA1390000
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

Benzoyleneurea 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzoyleneurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B207720-100g
Benzouracil
86-96-4
100g
$ 250.00 2022-06-07
Enamine
EN300-17895-100.0g
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 95.0%
100.0g
$94.0 2025-03-21
Life Chemicals
F3173-0012-10μmol
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
10μmol
$103.5 2023-07-28
Life Chemicals
F3173-0012-25mg
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
25mg
$163.5 2023-07-28
Life Chemicals
F3173-0012-100mg
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
100mg
$372.0 2023-07-28
eNovation Chemicals LLC
D954137-1000g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
1000g
$185 2024-06-07
Ambeed
A149578-10g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
10g
$9.0 2025-02-20
Fluorochem
076838-10g
Benzoyleneurea
86-96-4 95%
10g
£10.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Q824803-500g
Quinazoline-2,4(1H,3H)-dione
86-96-4 ≥95%
500g
804.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152549-5g
Benzoyleneurea
86-96-4 >98.0%(HPLC)
5g
¥29.90 2023-09-04

Benzoyleneurea 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethylacetamide ;  3 min; rt
リファレンス
A green, facile, and one-pot synthesis of 2,4-(1H,3H)-quinazolinediones under microwave irradiations
Nikpour, Farzad; et al, Chemistry Letters, 2005, 34(10), 1438-1439

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water
リファレンス
4H-3,1-Benzoxazin-4-ones. II. Reaction of 1,2-dihydro-2-imino-4H-3,1-benzoxazin-4-ones with nucleophilic reagents and their conversion to 1,2,3,4-tetrahydroquinazoline-2,4-diones; mechanism of condensation reactions of the carboxyl group triggered by carbodiimides
Doleschall, Gabor; et al, Monatshefte fuer Chemie, 1964, 95(4-5), 1068-82

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sulfur Solvents: Dimethylformamide
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Convenient synthesis of heterocycles by sulfur-assisted carbonylation at ordinary pressure and temperature
Mizuno, Takumi; et al, Heteroatom Chemistry, 1994, 5, 437-40

ごうせいかいろ 4

はんのうじょうけん
1.1 3 h, 180 °C; 180 °C → 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents
Prabhakar, V.; et al, Organic Chemistry: Current Research, 2016, 5(4), 174/1-174/14

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
リファレンス
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Tetrahydrofuran ;  11 h, 2 MPa, 170 °C
リファレンス
Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation of o-nitrobenzamides
Wu, Xiaowei; et al, Tetrahedron Letters, 2010, 51(11), 1500-1503

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Urea Solvents: Dimethylformamide
リファレンス
Syntheses of heterocycles. LXXXIX. Reactions of isatoic anhydride with derivatives of urea and thiourea
Kappe, Thomas; et al, Monatshefte fuer Chemie, 1967, 98(1), 214-18

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  pH 10, reflux
リファレンス
Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain
Li, Wenlong; et al, Bioorganic Chemistry, 2019, 83, 380-390

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 10 min, 50 - 60 °C
リファレンス
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol
リファレンス
Salcomine
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
リファレンス
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
リファレンス
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Urea ;  rt
リファレンス
Synthesis and analgesic activity of 6-amino-2-piperazinylquinazolines
Kornylov, A. Yu.; et al, Visnik Odes'koho Natsional'noho Universitetu, 2021, 26(1), 74-84

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  rt
リファレンス
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; et al, Journal of Organic Chemistry, 2010, 75(15), 5126-5133

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethylene glycol ;  24 h, 1 bar, 60 °C
リファレンス
Room-temperature conversion of CO2 into quinazoline-2,4(1H,3H)-dione using deep eutectic solvents at atmospheric pressure with high efficiency
Chen, Yu; et al, Reaction Chemistry & Engineering, 2022, 7(9), 1968-1977

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Phosphonium, tributylethyl-, salt with 1-methyl-2,4-imidazolidinedione (1:1) ;  30 h, 0.1 MPa, 353.15 K
リファレンス
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions
Chen, Tingting; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10699-10711

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  20 min, 130 °C
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  15 min, reflux
3.2 Reagents: Acetic acid ;  acidified
リファレンス
Oxidative Ring Expansion of Spirocyclic Oxindole Derivatives
Bergman, Jan; et al, Journal of Organic Chemistry, 2014, 79(19), 9065-9073

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
リファレンス
Oxidative cyclization of diamides by phenyliodoso acetate
Beckwith, Athelstan L. J.; et al, Australian Journal of Chemistry, 1990, 43(3), 451-61

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Product class 13: quinazolines
Kikelj, D., Science of Synthesis, 2004, 16, 573-749

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ;  rt → 40 °C; overnight, 40 °C
リファレンス
A radical approach for the selective C-H borylation of azines
Kim, Ji Hye; et al, Nature (London, 2021, 595(7869), 677-683

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  30 min, reflux
1.2 2 h, reflux
リファレンス
One-pot Syntheses of Some New 2,4(1H,3H)-quinazolinedione Derivatives in the Absence of Catalyst
Mohammadi, Ali Asghar, Journal of Heterocyclic Chemistry, 2017, 54(3), 2075-2078

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Palladium complex-catalyzed intermolecular reductive N-heterocyclization: novel synthesis of quinazoline derivatives from 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide
Akazome, Motohiro; et al, Journal of Organometallic Chemistry, 1995, 494(1-2), 229-33

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 7
リファレンス
Synthesis, spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione
Kesternich, Viictor; et al, Journal of the Chilean Chemical Society, 2013, 58(3), 1817-1819

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  25 min, 50 - 60 °C
リファレンス
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Water ;  rt → 150 °C; 5 h, 5 MPa, 150 °C
リファレンス
Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
Rasal, Kalidas B.; et al, Organic Process Research & Development, 2016, 20(12), 2067-2073

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, pH 10, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold
Deng, Xinxian ; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(18), 3970-3974

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Diglyme ;  5 h, reflux
リファレンス
Synthesis and Characterization of New Bistriazole Quinazolinediones and their Urease Inhibition Activities
Akyuz, Gulay; et al, Letters in Organic Chemistry, 2023, 20(3), 258-264

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfur Solvents: Tetrahydrofuran
リファレンス
Facile synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazolines by sulfur-assisted carbonylation with carbon monoxide
Miyata, Toshiyuki; et al, Heteroatom Chemistry, 1991, 2(4), 473-5

ごうせいかいろ 29

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  45 min, 80 °C; 80 °C → rt
リファレンス
Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid
Wang, Shu-Liang; et al, Synthetic Communications, 2012, 42(3), 341-349

Benzoyleneurea Raw materials

Benzoyleneurea Preparation Products

Benzoyleneurea 関連文献

Benzoyleneureaに関する追加情報

Professional Introduction to Benzoyleneurea (CAS No. 86-96-4)

Benzoyleneurea, with the chemical formula C₆H₅CONH₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 86-96-4, identifies it as a well-characterized substance with diverse applications. This introduction delves into the properties, synthesis, and emerging applications of Benzoyleneurea, emphasizing its role in contemporary scientific advancements.

The molecular structure of Benzoyleneurea consists of a benzoyl group attached to a urea moiety. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The benzoyl group, characterized by its electron-withdrawing nature, enhances the compound's ability to participate in nucleophilic substitution reactions, while the urea moiety provides a site for further functionalization.

In recent years, Benzoyleneurea has garnered attention for its potential in medicinal chemistry. Researchers have explored its utility as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's versatility and its promise in addressing various health challenges.

The synthesis of Benzoyleneurea typically involves the condensation of benzoyl chloride with ammonia or an amine derivative. This reaction yields the desired product with high yield and purity under controlled conditions. Advances in synthetic methodologies have further refined this process, enabling more efficient and scalable production. Such improvements are crucial for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.

One of the most intriguing aspects of Benzoyleneurea is its application in polymer chemistry. The compound's ability to form stable urea linkages makes it an excellent candidate for creating cross-linked polymers with tailored properties. These polymers find applications in drug delivery systems, where their biodegradability and controlled release characteristics are highly valued. Recent research has even explored its use in developing smart materials that respond to environmental stimuli, opening new avenues for innovation.

Furthermore, Benzoyleneurea has been investigated for its role in agrochemical formulations. Its derivatives have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants. This application is particularly significant in the context of sustainable agriculture, where there is a growing need for environmentally friendly solutions to pest management.

The chemical reactivity of Benzoyleneurea also makes it a valuable tool in analytical chemistry. Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Such compounds are essential in pharmaceuticals, where the biological activity often depends on the specific stereochemistry of the molecule.

Recent studies have also delved into the spectroscopic properties of Benzoyleneurea and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate their structures and understand their behavior under different conditions. These insights are crucial for optimizing synthetic routes and predicting the properties of newly developed compounds.

The future prospects of Benzoyleneurea are vast and multifaceted. Ongoing research aims to expand its applications into areas such as materials science and nanotechnology. For instance, researchers are exploring its potential use in creating conductive polymers and organic semiconductors, which could revolutionize electronic devices.

In conclusion, Benzoyleneurea (CAS No. 86-96-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, polymers, agrochemicals, and analytical chemistry. As research continues to uncover new applications and refine synthetic methodologies, the importance of Benzoyleneurea is set to grow even further.

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Amadis Chemical Company Limited
(CAS:86-96-4)Benzoyleneurea
A10353
清らかである:99%/99%
はかる:500g/1kg
価格 ($):154.0/288.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-96-4)Benzoyleneurea
2471899
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ